6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1-benzopyran-4-one
CAS No.:
Cat. No.: VC15797795
Molecular Formula: C15H19BO4
Molecular Weight: 274.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C15H19BO4 |
---|---|
Molecular Weight | 274.12 g/mol |
IUPAC Name | 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrochromen-4-one |
Standard InChI | InChI=1S/C15H19BO4/c1-14(2)15(3,4)20-16(19-14)10-5-6-13-11(9-10)12(17)7-8-18-13/h5-6,9H,7-8H2,1-4H3 |
Standard InChI Key | GICPIMWRGWLXCN-UHFFFAOYSA-N |
Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)OCCC3=O |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Molecular Formula
The compound is systematically named 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrochromen-4-one under IUPAC guidelines . Its molecular formula is C₁₅H₁₉BO₄, with a molecular weight of 274.12 g/mol . Discrepancies exist in secondary sources: Appchemical lists a molecular formula of C₁₅H₂₁BO₃ (260.14 g/mol) , likely due to an erroneous omission of an oxygen atom in the dioxaborolane ring. PubChem’s entry aligns with the expected stoichiometry for the boronate ester .
Table 1: Comparative Chemical Identifiers
Source | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
---|---|---|---|
AK Scientific | 2752DU | Not Provided | Not Provided |
Appchemical | 1002727-88-9 | C₁₅H₂₁BO₃ | 260.1364 |
PubChem | 1421659-47-3 | C₁₅H₁₉BO₄ | 274.12 |
Structural Features
The molecule comprises a 2,3-dihydrochromen-4-one (chromone) scaffold substituted at the 6-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group. The boronate ester’s sp²-hybridized boron atom enables participation in cross-coupling reactions . The SMILES notation (B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)OCCC3=O
) confirms the bicyclic chromone system and dioxaborolane ring .
Synthesis and Manufacturing
Synthetic Routes
The compound is typically synthesized via Miyaura borylation, where a halogenated chromone precursor undergoes palladium-catalyzed coupling with bis(pinacolato)diboron (B₂pin₂). For example, iodochromone derivatives react with B₂pin₂ in the presence of Pd(dppf)Cl₂ to yield the target boronate ester .
Industrial-Scale Production
AK Scientific and Appchemical list the compound as a research-grade chemical, indicating laboratory-scale synthesis . No large-scale manufacturing data are publicly available, consistent with its niche application in medicinal chemistry.
Physicochemical Properties
Stability and Solubility
As a boronic ester, the compound is moisture-sensitive and requires anhydrous storage . It is soluble in polar aprotic solvents (e.g., DMSO, THF) but insoluble in water. Experimental data on melting points or logP values are absent in available literature.
Applications in Pharmaceutical Research
Role in Kinase Inhibitor Development
The patent EP2322176A1 details its use in synthesizing p38 mitogen-activated protein (MAP) kinase inhibitors . For instance, Intermediate 2b (N-Cyclopropyl-3-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide) couples with iodinated triazolopyridines via Suzuki-Miyaura reactions to yield candidates like 2-(2,2-dimethylpropyl)-7-[3-fluoro-2-methyl-5-(5-methyl-4H-1,2,4-triazol-3-yl)phenyl] triazolo[4,3-a]pyridin-3(2H)-one .
Structure-Activity Relationship (SAR) Studies
The boronate group’s electron-withdrawing properties enhance the chromone’s ability to stabilize transition states in kinase binding pockets. Modifications at the chromone’s 2,3-dihydro position influence metabolic stability .
Hazard Statement | Precautionary Measure |
---|---|
H315 | Wear protective gloves and clothing . |
H319 | Use eye protection and face shields . |
H335 | Use in well-ventilated areas . |
Emergency Protocols
Analytical Characterization
Spectroscopic Data
While direct NMR data for the compound are unavailable, related intermediates in EP2322176A1 exhibit characteristic shifts:
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